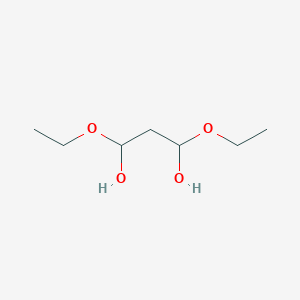
1,3-Diethoxy-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethoxy-1,3-propanediol is an organic compound with the molecular formula C7H16O4. It is a diol with two ethoxy groups attached to the first and third carbon atoms of a propane backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethoxy-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diethoxy-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and experiments.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diethoxy-1,3-propanediol involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol without ethoxy groups.
1,2-Ethanediol: Another diol with a shorter carbon chain.
3,3-Diethoxy-1-propanol: A similar compound with slight structural differences.
Uniqueness
1,3-Diethoxy-1,3-propanediol is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties and reactivity compared to other diols. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
711083-25-9 |
|---|---|
Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,3-diethoxypropane-1,3-diol |
InChI |
InChI=1S/C7H16O4/c1-3-10-6(8)5-7(9)11-4-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
OGJRKSIPFVGDIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


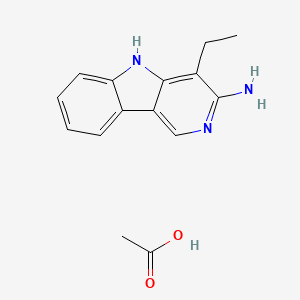
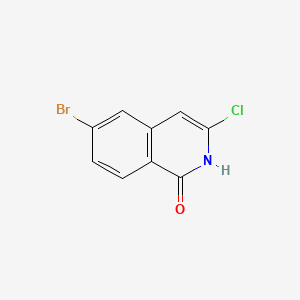

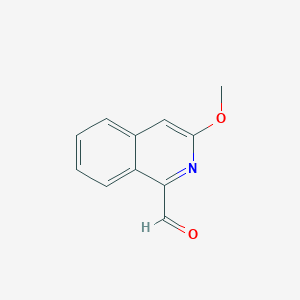

![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)





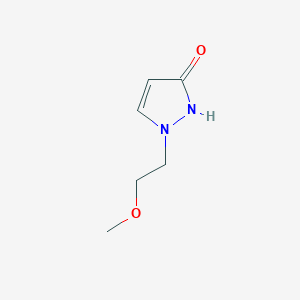
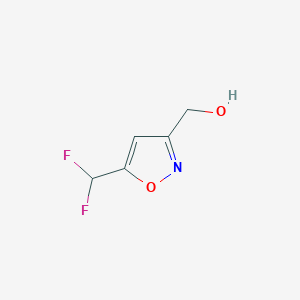
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
